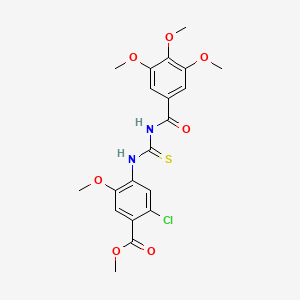![molecular formula C34H44N2O4 B11704634 1-[1-Benzyl-4-(2-nitrophenyl)-5-octanoyl-1,4-dihydropyridin-3-YL]octan-1-one](/img/structure/B11704634.png)
1-[1-Benzyl-4-(2-nitrophenyl)-5-octanoyl-1,4-dihydropyridin-3-YL]octan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[1-Benzyl-4-(2-nitrophenyl)-5-octanoyl-1,4-dihydropyridin-3-YL]octan-1-one is a complex organic compound with a unique structure that includes a benzyl group, a nitrophenyl group, and a dihydropyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-Benzyl-4-(2-nitrophenyl)-5-octanoyl-1,4-dihydropyridin-3-YL]octan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the dihydropyridine ring, followed by the introduction of the benzyl and nitrophenyl groups. The final step involves the addition of the octanoyl group. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures to handle potentially hazardous reagents.
化学反应分析
Types of Reactions
1-[1-Benzyl-4-(2-nitrophenyl)-5-octanoyl-1,4-dihydropyridin-3-YL]octan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce nitro groups to amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce amines.
科学研究应用
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Medicine: Its potential pharmacological properties could be explored for developing new drugs.
Industry: The compound may have applications in materials science, such as in the development of new polymers or coatings.
作用机制
The mechanism of action of 1-[1-Benzyl-4-(2-nitrophenyl)-5-octanoyl-1,4-dihydropyridin-3-YL]octan-1-one involves its interaction with specific molecular targets. The benzyl and nitrophenyl groups can bind to receptors or enzymes, modulating their activity. The dihydropyridine ring may also play a role in the compound’s biological effects by interacting with ion channels or other cellular components.
相似化合物的比较
Similar Compounds
1-Benzyl-1-methyl-3-(4-nitrophenyl)urea: This compound shares the benzyl and nitrophenyl groups but has a different core structure.
1-Benzyl-3-(4-nitrophenyl)urea: Similar in structure but lacks the dihydropyridine ring.
1-Benzyl-1-ethyl-3-(4-nitrophenyl)urea: Another related compound with slight variations in the alkyl groups.
Uniqueness
1-[1-Benzyl-4-(2-nitrophenyl)-5-octanoyl-1,4-dihydropyridin-3-YL]octan-1-one is unique due to its combination of functional groups and the presence of the dihydropyridine ring
属性
分子式 |
C34H44N2O4 |
|---|---|
分子量 |
544.7 g/mol |
IUPAC 名称 |
1-[1-benzyl-4-(2-nitrophenyl)-5-octanoyl-4H-pyridin-3-yl]octan-1-one |
InChI |
InChI=1S/C34H44N2O4/c1-3-5-7-9-14-22-32(37)29-25-35(24-27-18-12-11-13-19-27)26-30(33(38)23-15-10-8-6-4-2)34(29)28-20-16-17-21-31(28)36(39)40/h11-13,16-21,25-26,34H,3-10,14-15,22-24H2,1-2H3 |
InChI 键 |
ZDXGUANOBCXFSY-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC(=O)C1=CN(C=C(C1C2=CC=CC=C2[N+](=O)[O-])C(=O)CCCCCCC)CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6'-(Benzyloxy)-5'-{1,4-dioxaspiro[4.5]decan-2-YL}-tetrahydrospiro[cyclohexane-1,2'-furo[2,3-D][1,3]dioxole]](/img/structure/B11704567.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(2,4-dimethylphenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11704569.png)
![2-bromo-N-(2,2,2-trichloro-1-{[(1-naphthylamino)carbonothioyl]amino}ethyl)benzamide](/img/structure/B11704574.png)
![4-bromo-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11704581.png)
![N'-[(1E)-1-(4-methylphenyl)ethylidene]-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B11704582.png)



![3-methoxy-N-(2,2,2-trichloro-1-{[(4-methoxyanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11704612.png)
![6-[(2E)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11704616.png)



